molecular formula C22H21NO5S B11647122 ethyl (5Z)-5-(3,4-dimethoxybenzylidene)-4-oxo-2-(phenylamino)-4,5-dihydrothiophene-3-carboxylate

ethyl (5Z)-5-(3,4-dimethoxybenzylidene)-4-oxo-2-(phenylamino)-4,5-dihydrothiophene-3-carboxylate

Cat. No.: B11647122
M. Wt: 411.5 g/mol
InChI Key: OQJAFMCFXWZPAH-FQGQUVFJSA-N
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Description

ETHYL (5Z)-5-[(3,4-DIMETHOXYPHENYL)METHYLIDENE]-4-OXO-2-(PHENYLAMINO)-4,5-DIHYDROTHIOPHENE-3-CARBOXYLATE is a complex organic compound known for its unique chemical structure and potential applications in various fields of scientific research. This compound features a thiophene ring, a phenylamino group, and a dimethoxyphenyl moiety, making it an interesting subject for studies in organic chemistry and pharmacology.

Preparation Methods

The synthesis of ETHYL (5Z)-5-[(3,4-DIMETHOXYPHENYL)METHYLIDENE]-4-OXO-2-(PHENYLAMINO)-4,5-DIHYDROTHIOPHENE-3-CARBOXYLATE typically involves multi-step organic reactions. One common synthetic route includes the condensation of 3,4-dimethoxybenzaldehyde with ethyl acetoacetate in the presence of a base to form the intermediate compound. This intermediate then undergoes cyclization with phenyl isothiocyanate to yield the final product. The reaction conditions often require controlled temperatures and the use of solvents like ethanol or methanol.

Chemical Reactions Analysis

ETHYL (5Z)-5-[(3,4-DIMETHOXYPHENYL)METHYLIDENE]-4-OXO-2-(PHENYLAMINO)-4,5-DIHYDROTHIOPHENE-3-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the carbonyl group to a hydroxyl group.

    Substitution: Nucleophilic substitution reactions can occur at the phenylamino group, where halogens or other nucleophiles replace the hydrogen atoms.

Scientific Research Applications

ETHYL (5Z)-5-[(3,4-DIMETHOXYPHENYL)METHYLIDENE]-4-OXO-2-(PHENYLAMINO)-4,5-DIHYDROTHIOPHENE-3-CARBOXYLATE has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including anti-inflammatory and antimicrobial properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of ETHYL (5Z)-5-[(3,4-DIMETHOXY-PHENYL)METHYLIDENE]-4-OXO-2-(PHENYLAMINO)-4,5-DIHYDROTHIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby reducing inflammation.

Comparison with Similar Compounds

ETHYL (5Z)-5-[(3,4-DIMETHOXY-PHENYL)METHYLIDENE]-4-OXO-2-(PHENYLAMINO)-4,5-DIHYDROTHIOPHENE-3-CARBOXYLATE can be compared with similar compounds such as:

Properties

Molecular Formula

C22H21NO5S

Molecular Weight

411.5 g/mol

IUPAC Name

ethyl (5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-hydroxy-2-phenyliminothiophene-3-carboxylate

InChI

InChI=1S/C22H21NO5S/c1-4-28-22(25)19-20(24)18(29-21(19)23-15-8-6-5-7-9-15)13-14-10-11-16(26-2)17(12-14)27-3/h5-13,24H,4H2,1-3H3/b18-13-,23-21?

InChI Key

OQJAFMCFXWZPAH-FQGQUVFJSA-N

Isomeric SMILES

CCOC(=O)C1=C(/C(=C/C2=CC(=C(C=C2)OC)OC)/SC1=NC3=CC=CC=C3)O

Canonical SMILES

CCOC(=O)C1=C(C(=CC2=CC(=C(C=C2)OC)OC)SC1=NC3=CC=CC=C3)O

Origin of Product

United States

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